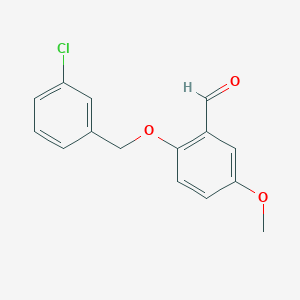
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzaldehyde, featuring a methoxy group at the 5-position and a 3-chlorobenzyl ether substituent at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 5-methoxy-2-hydroxybenzaldehyde. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and chlorobenzyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base
Major Products Formed
Oxidation: 2-((3-Chlorobenzyl)oxy)-5-methoxybenzoic acid
Reduction: 2-((3-Chlorobenzyl)oxy)-5-methoxybenzyl alcohol
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of 2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Chlorobenzyl)oxy)-5-methoxybenzaldehyde
- 2-((4-Chlorobenzyl)oxy)-5-methoxybenzaldehyde
- 2-((3-Chlorobenzyl)oxy)-4-methoxybenzaldehyde
Uniqueness
2-((3-Chlorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the specific positioning of the chlorobenzyl and methoxy groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its isomers and analogs.
Propiedades
Fórmula molecular |
C15H13ClO3 |
|---|---|
Peso molecular |
276.71 g/mol |
Nombre IUPAC |
2-[(3-chlorophenyl)methoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-5-6-15(12(8-14)9-17)19-10-11-3-2-4-13(16)7-11/h2-9H,10H2,1H3 |
Clave InChI |
OZRBVHHZLFKVBL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)




![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)




